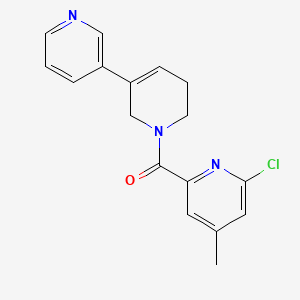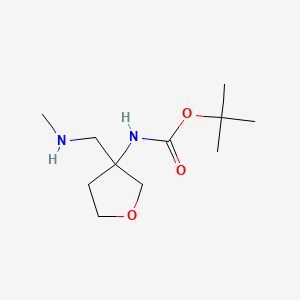
tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is a derivative of carbamate, a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions .
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interaction between enzymes and carbamate derivatives .
Medicine: In medicinal chemistry, tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is explored for its potential therapeutic properties. It is investigated for its role in drug design and development .
Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals. It is used in the formulation of pesticides and herbicides .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate involves its interaction with specific molecular targets. The compound acts as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site. This inhibition can modulate biochemical pathways and affect cellular functions .
Comparison with Similar Compounds
tert-butyl N-{3-[(methylamino)cyclobutyl]carbamate: Similar structure but with a cyclobutyl ring instead of an oxolane ring.
tert-butyl N-{3-[(methylamino)tetrahydrofuran-3-yl]methyl}carbamate: Similar structure but with a tetrahydrofuran ring.
Uniqueness: tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with molecular targets, making it valuable in various applications .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(methylaminomethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(7-12-4)5-6-15-8-11/h12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
QONPWRYRUWHSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13552942.png)
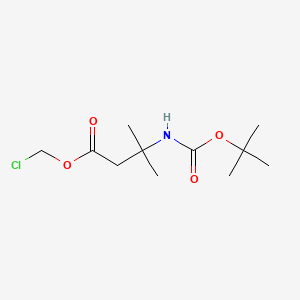
![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)

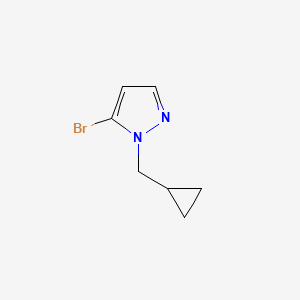
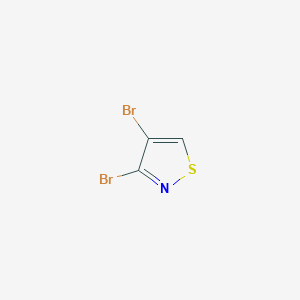
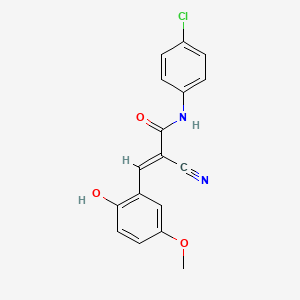
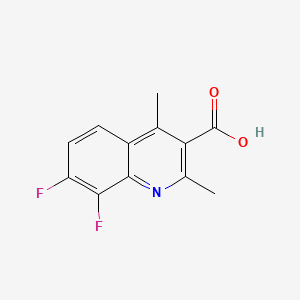
![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
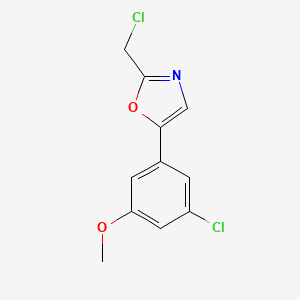
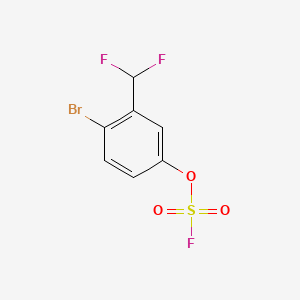
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
